2,2'-Anhydro-L-uridine

Übersicht

Beschreibung

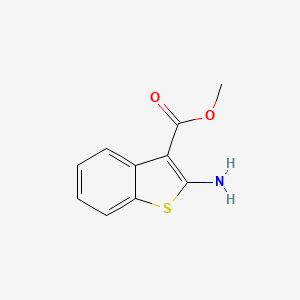

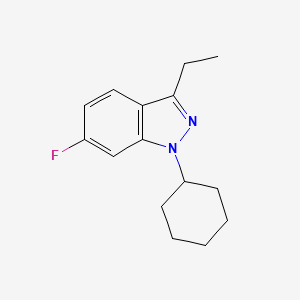

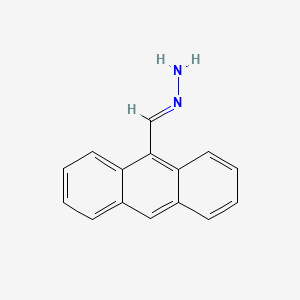

2,2'-Anhydro-L-uridine (2,2'-AUL) is a synthetic nucleoside analogue that has been studied for its potential applications in the fields of biochemistry and physiology. It is a derivative of uridine, in which one of the two hydroxyl groups has been replaced by hydrogen. This compound has been studied for its unique properties, which include its ability to form hydrogen bonds and its low reactivity towards nucleophiles. In addition, 2,2'-AUL has been found to be a potent inhibitor of the enzyme thymidylate synthase, which is involved in the synthesis of thymidine triphosphate (TTP), an important component of DNA.

Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Derivatives

“2,2’-Anhydro-L-uridine” can be used in the synthesis of fluorinated derivatives of uridine, which are important for conformational analysis and may provide insights into reaction mechanisms .

Antimicrobial Agent Development

Modifications of uridine molecules, including “2,2’-Anhydro-L-uridine”, can lead to the production of new derivatives that serve as antimicrobial agents. These derivatives undergo thorough spectral, elemental, and physicochemical analyses to determine their efficacy .

Research and Laboratory Reagent

As a chemical compound available for purchase, “2,2’-Anhydro-L-uridine” is likely used as a reagent in various research and laboratory settings to study nucleoside structure and function .

Wirkmechanismus

Target of Action

The primary target of 2,2’-Anhydro-L-uridine is uridine phosphorylase , a key enzyme involved in the pyrimidine salvage pathway . This enzyme plays a crucial role in the conversion of uridine to uracil, which is then used in the synthesis of nucleotides.

Mode of Action

2,2’-Anhydro-L-uridine acts as an inhibitor of uridine phosphorylase . By binding to this enzyme, it prevents the conversion of uridine to uracil, thereby disrupting the pyrimidine salvage pathway. This disruption can lead to a decrease in the synthesis of nucleotides, which are essential for DNA replication and RNA transcription.

Biochemical Pathways

The primary biochemical pathway affected by 2,2’-Anhydro-L-uridine is the pyrimidine salvage pathway . This pathway is responsible for the recycling of pyrimidines, which are key components of nucleic acids. By inhibiting uridine phosphorylase, 2,2’-Anhydro-L-uridine disrupts this pathway, leading to a decrease in the availability of pyrimidines for nucleic acid synthesis.

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,2’-Anhydro-L-uridine are not readily available, it is known that uridine, the compound from which 2,2’-Anhydro-L-uridine is derived, is rapidly cleared from the plasma with a terminal half-life of approximately 17.5 minutes . The volume of distribution is 481 ml/kg, and the plasma uridine clearance is calculated to be 1.70 l/min

Result of Action

The inhibition of uridine phosphorylase by 2,2’-Anhydro-L-uridine leads to a disruption in the pyrimidine salvage pathway . This can result in a decrease in the synthesis of nucleotides, which are essential for DNA replication and RNA transcription. This disruption can potentially lead to cell death, particularly in rapidly dividing cells such as cancer cells.

Eigenschaften

IUPAC Name |

(2S,4S,5S,6R)-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5/c12-3-4-6(14)7-8(15-4)11-2-1-5(13)10-9(11)16-7/h1-2,4,6-8,12,14H,3H2/t4-,6-,7+,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGITDASWNOAGG-JPCMASIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN2[C@@H]3[C@@H]([C@H]([C@@H](O3)CO)O)OC2=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446477 | |

| Record name | 2,2'-Anhydro-L-uridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Anhydro-L-uridine | |

CAS RN |

31501-46-9 | |

| Record name | 2,2'-Anhydro-L-uridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[3-[2-(3-piperazin-1-ylpyrazin-2-yl)oxyethoxy]phenyl]methyl]propan-2-amine](/img/structure/B1609669.png)

![7-Methoxy-9H-pyrido[3,4-b]indole](/img/structure/B1609680.png)

![N-(2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide](/img/structure/B1609682.png)